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Compound of Interest

Compound Name: Desyl chloride

Cat. No.: B177067

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and analysis of 2-chloro-1,2-diphenylethanone, a key intermediate in organic
synthesis. The information is tailored for researchers, scientists, and professionals in drug
development.

Chemical Structure and Identification

2-Chloro-1,2-diphenylethanone, also widely known by its common name desyl chloride, is an
alpha-haloketone. The structure consists of an ethanone backbone substituted with two phenyl
groups at positions 1 and 2, and a chlorine atom at position 2. This substitution pattern renders
the carbon at the 2-position a chiral center, and the compound is typically available as a
racemic mixture.

Synonyms: Desyl chloride, a-Chlorodeoxybenzoin, 2-Chloro-2-phenylacetophenone[1]
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Identifier Value

IUPAC Name 2-chloro-1,2-diphenylethanone

CAS Number 447-31-4[1]

Molecular Formula C14H11CIO[1]

Molecular Weight 230.69 g/mol [2]

Canonical SMILES C1=CC=C(C=C1)C(C(=0)C2=CC=CC=C2)CI[2]
InChl Key RXDYOLRABMJTEF-UHFFFAOYSA-N[2]

Physicochemical and Crystallographic Data

2-Chloro-1,2-diphenylethanone is a white to off-white crystalline solid at room temperature.[3] It
is sensitive to sunlight, which can cause decomposition and a brownish discoloration.[4][5]

Table 1: Physicochemical Properties

Property Value Source

Melting Point 62-63 °C [3]

Boiling Point 330 °C (rough estimate) [3]

Density 1.1223 g/cm3 (rough estimate) [3]

Flash Point 190.4 °C [3]
White to almost white

Appearance [3]
powder/crystals

Table 2: Crystallographic Data

A single-crystal X-ray diffraction study provided detailed structural information.[6]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.guidechem.com/encyclopedia/desyl-chloride-dic4182.html
https://www.guidechem.com/encyclopedia/desyl-chloride-dic4182.html
https://pubchem.ncbi.nlm.nih.gov/compound/Desyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Desyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Desyl-chloride
https://www.chembk.com/en/chem/2-chloro-1,2-diphenylethanone
http://orgsyn.org/demo.aspx?prep=cv2p0159
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0157472.htm
https://www.chembk.com/en/chem/2-chloro-1,2-diphenylethanone
https://www.chembk.com/en/chem/2-chloro-1,2-diphenylethanone
https://www.chembk.com/en/chem/2-chloro-1,2-diphenylethanone
https://www.chembk.com/en/chem/2-chloro-1,2-diphenylethanone
https://www.chembk.com/en/chem/2-chloro-1,2-diphenylethanone
https://www.researchgate.net/publication/51490428_2-Chloro-12-diphenyl-ethanone_desyl_chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Crystal System Monoclinic
Space Group P2i/c

a 12.6233 (11) A
b 5.8227 (5) A

C 15.6745 (14) A
B 97.317 (3)°
Volume 1142.72 (17) As
Z 4

Torsion Angle (O=C—C—<ClI) 17.5 (2)°

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-chloro-1,2-
diphenylethanone. Below are typical spectral data ranges.

1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by signals
corresponding to the aromatic protons of the two phenyl rings and a singlet for the methine
proton. The aromatic protons typically appear as a complex multiplet in the range of 6 7.2-8.1
ppm. The single proton at the chiral center (a-proton) gives a singlet at approximately & 6.4

ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=0) is the most
deshielded, appearing at approximately & 191 ppm. The aromatic carbons resonate in the
typical region of & 128-136 ppm. The carbon bearing the chlorine atom (a-carbon) is expected
around o 51 ppm.

IR (Infrared) Spectroscopy: The IR spectrum shows a strong absorption band for the carbonyl
group (C=0) stretching vibration, typically around 1680-1700 cm~1. The C-CI stretching
vibration is observed in the fingerprint region, usually between 700 and 800 cm~1. Aromatic C-
H stretching vibrations are seen above 3000 cm~1.
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MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak [M]* is observed at
m/z 230. A characteristic [M+2]* peak with about one-third the intensity of the [M]* peak is also
present due to the isotopic abundance of 3’Cl. Common fragmentation patterns involve the loss
of a chlorine atom (M-35) and cleavage of the C-C bond adjacent to the carbonyl group,
leading to the formation of the benzoyl cation (m/z 105).

Experimental Protocols

Synthesis of 2-Chloro-1,2-diphenylethanone from
Benzoin

A well-established method for the synthesis of 2-chloro-1,2-diphenylethanone is the reaction of
benzoin with thionyl chloride in the presence of pyridine.[4]

Materials:

Benzoin

e Pyridine

e Thionyl chloride

e 95% Ethanol (for recrystallization)

e |ce bath

e \Water bath

 Stirring apparatus

Filtration apparatus

Procedure:

e In a beaker, dissolve 100 g of benzoin in 50 g of pyridine by heating.

e Cool the solution in an ice bath until it solidifies.
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» Grind the solidified mass into a coarse powder.

e Slowly add 75 g of thionyl chloride with vigorous stirring while cooling the reaction vessel in a
water bath. The reaction is exothermic and evolves sulfur dioxide and hydrogen chloride gas.

« Continue stirring for approximately one hour. The mixture will initially become a paste and
then solidify.

o Add water to the solid mass, grind it coarsely, and filter.
 Triturate the solid twice with water, filtering by suction after each wash to remove impurities.
e Dry the resulting white powder over sulfuric acid or calcium chloride to a constant weight.

 For purification, recrystallize the crude product from boiling 95% ethanol (approximately 450
mL for 125 g of crude product).

» Cool the filtrate to induce crystallization. Collect the colorless crystals by filtration. A second
crop of crystals can be obtained by further cooling the mother liquor.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent
characterization of 2-chloro-1,2-diphenylethanone.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis

Reactants:
Benzoin, Thionyl Chloride, Pyridine

Y

Reaction at controlled temperature

Y

Aqueous Workup and Filtration

Y

Drying of Crude Product

Y

Recrystallization from Ethanol

Pure 2-Chloro-1,2-diphenylethanone

Identity & Purity%tructural Elucidation \Functional Group Analysis \ Molecular Weight & Fragmentation “\ Definitive Structure

/ J Charaégrizanon \‘ ¥

Single-Crystal X-ray Diffraction
(for structural analysis)

Melting Point Determination NMR Spectroscopy (*H & 13C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Synthesis and Characterization Workflow

Applications in Organic Synthesis
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The primary utility of 2-chloro-1,2-diphenylethanone lies in its role as a versatile building block
in organic synthesis. The presence of two reactive centers, the electrophilic carbonyl carbon
and the carbon bearing the chlorine atom, allows for a variety of chemical transformations. It is
a key precursor for the synthesis of various heterocyclic compounds, which are important
scaffolds in medicinal chemistry.[7] For instance, it can be used in the synthesis of substituted
imidazoles, oxazoles, and other complex molecules.

Biological Context

While 2-chloro-1,2-diphenylethanone itself is not primarily known for its biological activity, the
class of a-haloketones has been investigated for various biological effects.[8] These
compounds are known to be reactive electrophiles and can alkylate biological nucleophiles
such as amino acid residues in proteins. This reactivity is the basis for their potential biological
activities, which can include enzyme inhibition and cytotoxicity.[9] However, specific signaling
pathways directly modulated by 2-chloro-1,2-diphenylethanone are not well-documented in the
scientific literature. Its application as a ligand for transition-metal complexes has been noted,
which could have implications in catalysis or materials science.[10]

Safety and Handling

2-Chloro-1,2-diphenylethanone is classified as a corrosive substance that can cause severe
skin burns and eye damage.[2][3] It is also irritating to the respiratory system.[3] Therefore,
appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,
should be worn when handling this compound. All manipulations should be carried out in a
well-ventilated fume hood. It should be stored in a cool, dry place away from direct sunlight.[4]

[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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